4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-7-hydroxy-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-17(21)9-8-16-15(10-18(22)23-19(13)16)12-20(2)11-14-6-4-3-5-7-14/h3-10,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVGYNCEYFXQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN(C)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-methylcoumarin with benzyl(methyl)amine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Oxidation Reactions
The 7-hydroxy group undergoes oxidation to form a carbonyl derivative. This reaction is catalyzed by strong oxidizing agents under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media .
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Product : 7-keto-4-{[benzyl(methyl)amino]methyl}-8-methyl-2H-chromen-2-one .
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Mechanism : The hydroxyl group is oxidized to a ketone via a two-electron transfer process, forming a stable conjugated system with the chromenone core.
Reduction Reactions
The chromenone carbonyl group (C2) is susceptible to reduction, yielding dihydro derivatives:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
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Product : 4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2,3-dihydro-2H-chromen-2-one .
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Selectivity : LiAlH₄ achieves full reduction to the dihydro form, while NaBH₄ may require elevated temperatures for complete conversion .
Nucleophilic Substitution
The benzyl(methyl)aminomethyl group participates in substitution reactions with nucleophiles:
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Example : Reaction with primary amines replaces the benzyl(methyl)amino group, forming derivatives like 4-(alkylaminomethyl)-7-hydroxy-8-methyl-2H-chromen-2-one .
Table 1: Substitution Reactivity with Amines
| Amine | Reaction Time (h) | Yield (%) | Product Activity (IC₅₀ vs AChE, µM) |
|---|---|---|---|
| Ethylamine | 6 | 72 | 2.9 ± 0.4 |
| Cyclohexylamine | 8 | 65 | 3.6 ± 0.5 |
Enzyme Inhibition Mechanisms
The compound interacts with cholinesterases (AChE/BChE) and monoamine oxidase B (MAO B) via mixed-type inhibition:
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Binding Mode : The chromenone core occupies the catalytic anionic site (CAS), while the benzyl(methyl)aminomethyl group extends into the peripheral anionic site (PAS) of AChE .
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Kinetic Data :
Structural Modifications and Reactivity Trends
Key structural features influencing reactivity:
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7-Hydroxy Group : Governs oxidation potential and hydrogen-bonding interactions with enzymes .
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Benzyl(methyl)amino Side Chain : Steric bulk reduces nucleophilic substitution rates but enhances enzyme affinity .
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Chromenone Core : Conjugation stabilizes intermediates during redox reactions .
Table 2: Impact of Substituents on Enzyme Inhibition
| Substituent at C7 | MAO B IC₅₀ (nM) | AChE IC₅₀ (µM) |
|---|---|---|
| -OCH₂C₆H₄Cl (meta) | 3.9 | 6.2 |
| -OCH₂C₆H₃F₂ | 1.3 | 2.7 |
| -OCH₂C₆H₄Br | 2.2 | 2.0 |
Synthetic Routes and Key Intermediates
The compound is synthesized via a multi-step pathway:
Scientific Research Applications
Neuroprotective Effects
Recent studies have demonstrated that coumarin derivatives, including 4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one, exhibit significant neuroprotective effects. These compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Specifically, they have shown inhibitory activity against cholinesterases (AChE and BuChE), enzymes that degrade neurotransmitters involved in cognitive function:
- Inhibition of Cholinesterases : Several studies highlighted that modifications on the coumarin structure can enhance inhibitory potency against butyrylcholinesterase (BuChE), which is crucial for developing anti-Alzheimer drugs. For instance, compounds with specific substitutions at the benzyl moiety exhibited IC50 values ranging from 6.3 µM to higher values depending on the structural modifications .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit monoamine oxidase B (MAO B), an enzyme linked to neurodegenerative disorders. The structure–activity relationship (SAR) studies indicate that specific substitutions can lead to selective inhibition of MAO B while maintaining low toxicity:
- Multi-target Inhibition : Some derivatives showed nanomolar inhibition against MAO B while also effectively inhibiting cholinesterases, suggesting their potential as multi-target agents for Alzheimer's treatment .
Case Studies and Research Findings
- Study on Coumarin Derivatives : A comprehensive study synthesized various coumarin derivatives and tested them for enzyme inhibition. The results indicated that certain structural modifications significantly improved their activity against cholinesterases and MAO B, highlighting the versatility of the coumarin scaffold in drug design .
- Neuroprotective Assays : In vitro assays demonstrated that specific derivatives of this compound provided protection against oxidative stress in neuronal cells, further supporting their potential application in neuroprotection .
- Structure–Activity Relationship Analysis : Detailed SAR analysis revealed that the presence of hydroxymethyl groups at specific positions could enhance solubility and selectivity for MAO B inhibition without compromising activity against cholinesterases .
Data Table: Summary of Biological Activities
| Compound | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | AChE | 19.5 | Inhibitor |
| This compound | BuChE | 6.3 | Inhibitor |
| This compound | MAO B | Nanomolar | Inhibitor |
Mechanism of Action
The mechanism of action of 4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones
- Example: 6-(4-(Dimethylamino)benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 3) Substituents: Benzylamino group at position 6. Key Properties:
- Melting point: 205–216°C.
- IR peaks: 3546 cm⁻¹ (O–H), 1684 cm⁻¹ (C=O).
- MS: Molecular ion peak at m/z 324 (M⁺).
8-[(Diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
- Substituents: Diisobutylamino group at position 8.
- Comparison: The bulky diisobutylamino group at position 8 may increase lipophilicity compared to the target compound’s 8-methyl group, influencing membrane permeability and metabolic stability.
8-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Substituents : Acetyl group at position 8.
- Comparison : The electron-withdrawing acetyl group at position 8 could reduce electron density in the coumarin ring, affecting fluorescence properties or reactivity compared to the methyl group in the target compound.
Anti-convulsant Activity
- Example: 1-({4-[(3-Nitrobenzyl)oxy]benzyl}amino)-2,3-dihydro-1H-indene-1-carboxamide hydrochloride Activity: ED₅₀ = 0.0143 mmol/kg in anti-convulsant trials. Comparison: The nitro group and indene-carboxamide scaffold contribute to activity. The target compound’s benzyl(methyl)amino group may target different neurological pathways, but direct activity data are unavailable.
Structural and Crystallographic Insights
- Crystal Packing: Compounds like 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol exhibit V-shaped conformations with intermolecular O–H···N hydrogen bonds . The target compound’s hydroxyl and amino groups may form similar networks, influencing solubility and stability.
- Bond Lengths and Angles: In anti-convulsant analogues , bond lengths (e.g., C–O: 1.36 Å) and dihedral angles (e.g., 23.53° for indene rings) are within typical ranges. The target compound’s benzyl(methyl)amino-methyl group may introduce unique torsional strains.
Biological Activity
4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The molecular structure of the compound is represented as follows:
This structure includes a coumarin core with modifications that enhance its biological activity.
1. Anticholinesterase Activity
Research indicates that this compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in the breakdown of acetylcholine. In vitro studies have shown IC50 values in the low micromolar range, suggesting potent activity against these enzymes, which is particularly relevant for conditions like Alzheimer's disease .
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 0.30 - 0.62 |
| BuChE | 0.18 - 0.69 |
| BACE-1 | 0.38 - 1.46 |
| MAO-B | 2.42 - 5.15 |
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit bacterial growth, outperforming some standard antibiotics .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
3. Antioxidant Properties
In addition to its antimicrobial and anticholinesterase activities, this coumarin derivative has shown antioxidant potential. It can scavenge free radicals and reduce oxidative stress, contributing to neuroprotective effects .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Cholinesterases : The structural modifications enhance binding affinity to the active sites of AChE and BuChE, leading to increased levels of acetylcholine in synaptic clefts.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and protein production, leading to cell death.
- Antioxidant Activity : It may modulate oxidative stress by enhancing cellular antioxidant defenses.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- A study focusing on Alzheimer’s disease models demonstrated that treatment with this coumarin derivative improved cognitive function and reduced amyloid-beta plaque formation .
- Another investigation revealed its potential in treating infections caused by resistant bacterial strains, showcasing its relevance in modern antibiotic therapy .
Q & A
Q. What are the recommended synthetic routes for 4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one, and how can purity be optimized?
A common approach involves multi-step functionalization of the coumarin core. For example, the methylamino-benzyl group can be introduced via nucleophilic substitution or reductive amination of a chloromethyl intermediate (e.g., 4-(chloromethyl)-7-hydroxy-8-methylcoumarin) with benzyl(methyl)amine . Purity optimization requires rigorous chromatographic separation (e.g., silica gel column chromatography) followed by recrystallization using polar aprotic solvents like ethanol or DMF. Purity validation should employ HPLC-TOF for mass accuracy (Δppm < 1.0) and GC-MS to detect volatile impurities .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically uses a Stoe IPDS diffractometer with Mo/Kα radiation (λ = 0.71073 Å) and φ/ω scans . For refinement, SHELXL (via the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of hydrogen bonding networks and twinning . Hydrogen atoms are often placed geometrically, with isotropic displacement parameters constrained to 1.2–1.5× the parent atom’s Ueq .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- FTIR-ATR : Confirms hydroxyl (≈3200 cm⁻¹), carbonyl (≈1700 cm⁻¹), and aromatic C-H stretches (≈3000 cm⁻¹) .
- NMR : ¹H NMR resolves the benzyl(methyl)amino group (δ 2.5–3.5 ppm for N-CH3, δ 4.0–4.5 ppm for -CH2-N) and coumarin protons (δ 6.5–8.0 ppm) .
- HRMS : Validates molecular weight (e.g., ESI+ with m/z ≈ 352.18 for [M+H]⁺) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the benzyl(methyl)amino group in bioactivity?
- Analog Synthesis : Replace the benzyl group with bulkier (e.g., naphthyl) or polar (e.g., pyridyl) substituents to assess steric/electronic effects .
- Biological Assays : Compare inhibitory activity (e.g., enzyme inhibition IC50) across analogs using dose-response curves. Contradictory results (e.g., increased lipophilicity vs. reduced solubility) should be analyzed via molecular dynamics simulations to assess binding-pocket interactions .
- Data Normalization : Control for cytotoxicity (e.g., MTT assay) to isolate target-specific effects .
Q. How can conflicting crystallographic and computational data regarding hydrogen bonding be resolved?
If experimental SCXRD shows O–H···N hydrogen bonds (e.g., 2.8 Å distance, 150° angle) , but molecular mechanics predicts weaker interactions, validate via:
Q. What strategies mitigate fluorescence quenching in photophysical studies of this coumarin derivative?
Fluorescence quenching often arises from π-π stacking or intermolecular charge transfer. To minimize:
- Dilute Solutions : Use concentrations ≤10 µM in non-polar solvents (e.g., cyclohexane).
- Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl) on the coumarin core to disrupt aggregation .
- Time-Resolved Spectroscopy : Differentiate between static (ground-state) and dynamic (collisional) quenching mechanisms .
Methodological Notes
- Contradiction Management : Conflicting bioactivity data may arise from assay conditions (e.g., pH, redox agents). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) in repositories like CCDC for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
